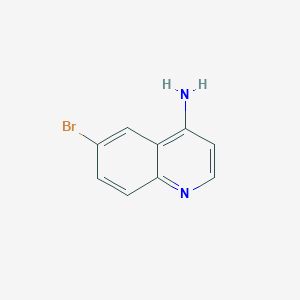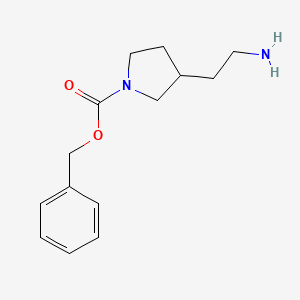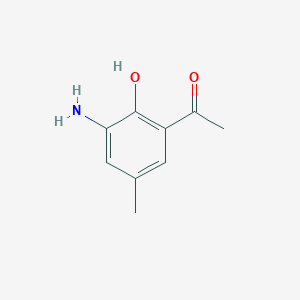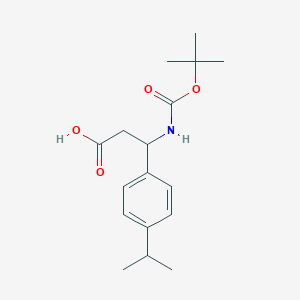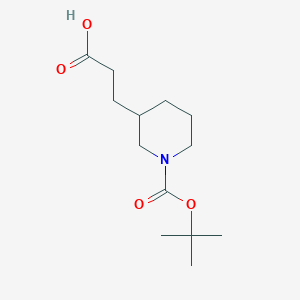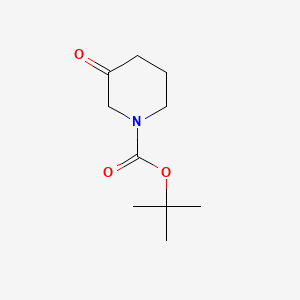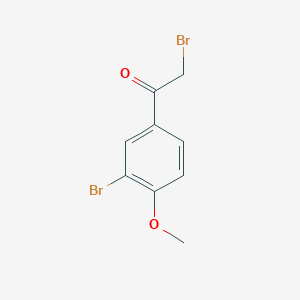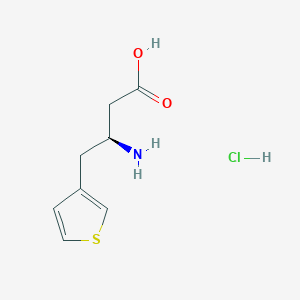
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered ring with one sulfur atom . The compound also contains an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds. It involves the use of a palladium catalyst and an organoboron reagent . The reaction is mild and tolerant of various functional groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11NO2S . It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also has an amino group and a carboxylic acid group .
Chemical Reactions Analysis
Thiophene derivatives, such as “this compound”, can undergo various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond between two different organic groups .
Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Resolutions : (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has been used in studies involving enantioselective acylations. For instance, Candida antarctica lipase A demonstrated excellent chemo- and enantioselectivities in the resolution of 3-amino-3-heteroarylpropanoates, including those with a 2- or 3-thienyl group (Solymár, Fülöp, & Kanerva, 2002).
Anticancer Activity : Research involving the synthesis of certain triazinone derivatives, including those related to this compound, showed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, which can be considered related to this compound, have been synthesized and found to exhibit good antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).
Spectroscopic Analysis : The compound has been used in studies involving spectroscopic analysis, such as the identification of new biologically active substances derived from GABA, including 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride (Беликов, Боровский, & Ларский, 2015).
Crystal Engineering : The applications in crystal engineering are exemplified by studies on Baclofen, a γ-amino acid, which is structurally related to this compound. These studies involve the crystal structure analysis of multicomponent crystals formed with baclofen (Báthori & Kilinkissa, 2015).
Synthesis of Pharmacologically Active Compounds : It's been used in synthesizing β-substituted γ-aminobutyric acid derivatives, which have high pharmacological activity, such as Phenibut and Baclofen (Vasil'eva et al., 2016).
Molecular Docking and Vibrational Studies : The compound has been the subject of molecular docking, vibrational, structural, electronic, and optical studies, providing insights into its reactivity and potential in nonlinear optical materials (Vanasundari et al., 2018).
Metabolite Analysis : Additionally, it has been used in metabolite analysis studies, such as the determination of amino- and carboxylic acids in biological samples, highlighting its utility in biomedical research (Kaysheva et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-threonine", "Thiophene-3-carboxaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-threonine with ethyl chloroformate in the presence of sodium hydroxide to form ethyl (S)-2-acetamido-3-hydroxy-4-(3-thienyl)butanoate.", "Step 2: Reduction of the thiophene-3-carboxaldehyde with sodium cyanoborohydride in ethanol to form (S)-3-(thiophen-3-yl)propanal.", "Step 3: Condensation of ethyl (S)-2-acetamido-3-hydroxy-4-(3-thienyl)butanoate with (S)-3-(thiophen-3-yl)propanal in the presence of hydrochloric acid to form (S)-3-Amino-4-(3-thienyl)butanoic acid.", "Step 4: Conversion of (S)-3-Amino-4-(3-thienyl)butanoic acid to its hydrochloride salt by treatment with hydrochloric acid in water." ] } | |
CAS-Nummer |
270262-99-2 |
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(3S)-3-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
AZWUDBISUBOQFK-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CSC=C1C[C@@H](CC(=O)O)N |
SMILES |
C1=CSC=C1CC(CC(=O)O)N.Cl |
Kanonische SMILES |
C1=CSC=C1CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



